molecular formula C15H18N4 B8483784 6-Benzyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine

6-Benzyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine

Cat. No.: B8483784
M. Wt: 254.33 g/mol
InChI Key: JHAGNGFBQHOFEL-UHFFFAOYSA-N
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Description

6-Benzyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine is a useful research compound. Its molecular formula is C15H18N4 and its molecular weight is 254.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H18N4

Molecular Weight

254.33 g/mol

IUPAC Name

6-benzyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine

InChI

InChI=1S/C15H18N4/c16-14-12-9-11(8-10-4-2-1-3-5-10)6-7-13(12)18-15(17)19-14/h1-5,11H,6-9H2,(H4,16,17,18,19)

InChI Key

JHAGNGFBQHOFEL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1CC3=CC=CC=C3)C(=NC(=N2)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

For example, when n is the bridging group --CH2 --, an appropriately substituted or unsubstituted phenylmethyl bromide, for example, 2-chlorophenylmethyl bromide, is reacted with triphenylphosphine in toluene, affording the corresponding phenylmethyltriphenylphosphonium bromide. The so-prepared phosphonium bromide is then treated with n-butyllithium, and reacted with 1,4-cyclohexanedione mono-ethylene ketal, yielding the appropriate 8-phenylmethylene-1,4-dioxaspiro[4.5]-decane. The 8-phenylmethylene-1,4-dioxaspiro[4.5]-decane is in turn reduced with hydrogen gas in the presence of 10% palladium on charcoal, giving the corresponding 8-phenylmethyl-1,4-dioxaspiro[4.5]-decane. The 1,4-dioxaspiro functional group is then cleaved from the so-prepared molecule with acetic acid and water, affording the corresponding 4-phenylmethylcyclohexanone. The 4-phenylmethylcyclohexanone is then reacted with cyanoguanidine, as previously described, yielding the targeted 2,4-diamino-6-phenylmethyl-5,6,7,8-tetrahydroquinazoline. Example 2 provides a detailed description of how this reaction is conducted.
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